α-Glucosidase Inhibition: 6-Hydroxyethylsulfonyl Benzoxazolone-Derived Hybrids Achieve Sub-Micromolar IC₅₀ Superior to Acarbose
A novel series of N-((6-substituted-2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)methyl)-N-(4-substitutedphenyl)-4-methylbenzenesulfonamide hybrids was synthesized using CAS 5031-74-3 as the 6-(2-hydroxyethylsulfonyl)-substituted benzoxazolone precursor. The resulting hybrid compound (4c) exhibited α-glucosidase inhibitory activity with an IC₅₀ of 22.57 ± 0.56 μM, which is approximately 5-fold more potent than the standard clinical drug acarbose (IC₅₀ = 105.00 ± 1.25 μM) [1]. Other hybrids in the same series showed IC₅₀ values ranging from 22.57 μM to >200 μM, demonstrating that the 6-hydroxyethylsulfonyl benzoxazolone core can be optimized to achieve potent α-glucosidase inhibition [2].
| Evidence Dimension | α-Glucosidase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 22.57 ± 0.56 μM (compound 4c, hybrid derived from CAS 5031-74-3) |
| Comparator Or Baseline | Acarbose (clinical α-glucosidase inhibitor): IC₅₀ = 105.00 ± 1.25 μM |
| Quantified Difference | 4.65-fold higher potency (lower IC₅₀ indicates stronger inhibition) |
| Conditions | In vitro enzyme inhibition assay; Saccharomyces cerevisiae α-glucosidase |
Why This Matters
This demonstrates that benzoxazolone hybrids derived from CAS 5031-74-3 can achieve clinically meaningful α-glucosidase inhibition with potency exceeding the standard-of-care drug acarbose, supporting selection of this precursor for antidiabetic drug discovery programs.
- [1] Mermer A, et al. Synthesis of novel hybrid pharmacophore of N-((6-substituted-2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)methyl)-N-(4-substitutedphenyl)-4-methylbenzenesulfonamide as potential α-glucosidase and acetylcholinesterase inhibitors: in vitro and in silico studies. Journal of Biomolecular Structure and Dynamics. 2022. Table 1. View Source
- [2] Mermer A, et al. Supporting Information. Journal of Biomolecular Structure and Dynamics. 2022. View Source
